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Compound of Interest

Methyl 4-benzylmorpholine-2-
Compound Name:
carboxylate

Cat. No.: B597345

An objective guide for researchers and drug development professionals on the performance
and characteristics of benzylmorpholine analogs, supported by available experimental and
computational data.

The benzylmorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a
wide range of pharmacological activities. Analogs of this structure have been investigated for
their potential as anticancer agents, antimalarials, appetite suppressants, and inhibitors of
various enzymes. This guide provides a comparative overview of published data on
benzylmorpholine analogs, focusing on their in silico modeling, structure-activity relationships
(SAR), and experimental validation.

Comparative Performance Data

The following tables summarize quantitative data from various studies on benzylmorpholine
analogs, showcasing their activity against different biological targets.

Table 1: Inhibition of Cytochrome P450 2A13 (CYP2A13) by Benzylmorpholine Analogs[1][2]
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Compound/An Selectivity
Target IC50 (nM) Notes

alog over CYP2A6
Key feature for
selectivity is

Analog 1 (ortho- _

o CYP2A13 <100 >25-fold substitution at

substitution)
the benzyl ortho
position.
Showed
metabolic

Analog 2 (ortho- o

o CYP2A13 <100 >25-fold stability in human

substitution)
lung
microsomes.[1]
Negative for

Analog 3 (ortho- genetic and

CYP2A13 <100 >25-fold

substitution)

hERG toxicities.
(1]

Table 2: Antimalarial Activity of Benzylmorpholine Analogs[3][4]
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Compound/Analog

Target Organism

In Vitro IC50 (nM) Notes

Selected for in vivo

Plasmodium studies based on
N205 (10a) ) 0.84 ]
falciparum (3D7) blood and microsomal
stability.[3]
) Exhibited potent in
Analog 14 P. falciparum (Pf3D7) 4.7 +0.3 ) o
vitro activity.[4]
Exhibited potential
Analog 16 P. falciparum (Pf3D7) - IC50 values in the
nanomolar range.[4]
Structure confirmed
Analog 19 P. falciparum (Pf3D7) 129+1.1 by single crystal XRD.
[4]
Showed in vivo
Analog 24 P. falciparum (Pf3D7) - efficacy against P.

berghei.[4]

Table 3: Inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Cancer Cell Lines by

Benzomorpholine Derivatives[5]
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Compound/An NCI-H1975
Target A549 IC50 (uM) Notes
alog IC50 (M)
Potent EZH2
6b EZH2 - - o
inhibitor.
Potent EZH2
6c EZH2 - - o
inhibitor.
Potent EZH2
6X EZH2 - - S
inhibitor.
Reduced EZH2
expression in
EZH2 / A549 &
6y 1.1 cells and caused

NCI-H1975 cells

G2/M phase cell

cycle arrest.[5]

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine[6]

Compound/An . . .
Species ED50 (mgl/kg) Time Point Notes
alog
) No stimulant
Racemic 2-
) activity observed
benzylmorpholin Dog 3 1 hour
at doses up to
e
200 mg/kg.[6]
Appetite
Racemic 2- suppressant
benzylmorpholin Dog 5.5 2 hours effect declined
e during chronic
dosing.[6]
Activity resides in
(+)-enantiomer - - - the (+)-
enantiomer.[6]
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Experimental and Computational Methodologies

A summary of the key experimental and computational protocols cited in the literature is

provided below.

In Vitro Enzyme Inhibition Assays

CYP2A13 and CYP2AG6 Inhibition: Assays were performed using recombinant human
CYP2A13 and CYP2A6 enzymes. The inhibition was measured by monitoring the
metabolism of a fluorescent substrate, and IC50 values were determined from concentration-
response curves.[1]

Antimalarial Activity Assay: The in vitro activity against Plasmodium falciparum was assessed
using a SYBR Green I-based fluorescence assay to determine the proliferation of the
parasites in the presence of the test compounds.[3]

EZH2 Inhibition Assay: The inhibitory activity against EZH2 was determined using a
biochemical assay that measures the methylation of a histone H3 peptide substrate.[5]

Cell Proliferation Assay: The antiproliferative activity against cancer cell lines (A549 and NCI-
H1975) was evaluated using standard methods like the MTT or SRB assay to determine the
IC50 values.[5]

In Silico Modeling Protocols

Molecular Docking: This technique was used to predict the binding mode of
benzylmorpholine analogs within the active site of their target proteins (e.g., falcipain-2 for
antimalarial compounds).[4] The process typically involves preparing the protein and ligand
structures, performing the docking simulation using software like AutoDock or GOLD, and
analyzing the resulting poses and interactions (e.g., H-bonding, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as
Comparative Molecular Field Analysis (CoMFA), have been employed to build models that
correlate the 3D structural features of molecules with their biological activity.[7][8] These
models can then be used to predict the activity of novel compounds.

Visualizing Molecular Interactions and Workflows
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The following diagrams illustrate key concepts and processes related to the study of

benzylmorpholine analogs.
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Caption: General workflow for the discovery and development of benzylmorpholine analogs.
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Caption: Structure-Activity Relationship (SAR) logic for benzylmorpholine analogs.
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Caption: Inhibition of procarcinogen activation by benzylmorpholine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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